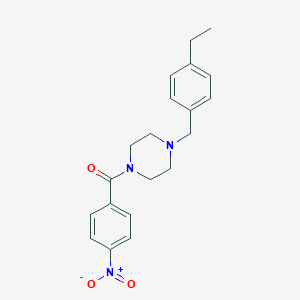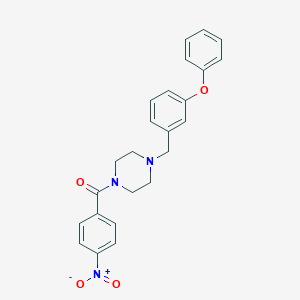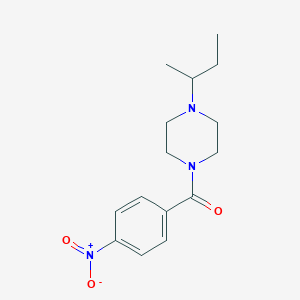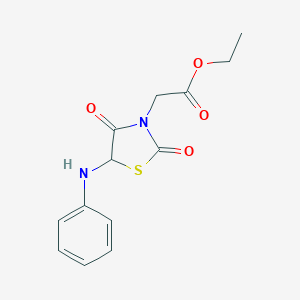
1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole, also known as CPB, is a benzimidazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPB has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
作用机制
The exact mechanism of action of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole is not fully understood. However, it has been suggested that 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has also been found to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
实验室实验的优点和局限性
One advantage of using 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole in lab experiments is its wide range of biological activities. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties, making it a versatile compound for research. Additionally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been shown to have low toxicity, making it a potentially safer alternative to other compounds with similar activities.
One limitation of using 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole in lab experiments is its limited solubility in water. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments, particularly those involving cell culture.
未来方向
There are several future directions for research involving 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole. One area of interest is the development of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole and its potential for use in combination with other compounds for the treatment of cancer and inflammatory diseases. Finally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has shown promising antimicrobial activity, and further research is needed to explore its potential as a new class of antibiotics.
合成方法
The synthesis of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole involves the reaction between 4-chlorobenzyl chloride and pentylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with o-phenylenediamine to form 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole. This synthesis method has been optimized to produce high yields of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole with good purity.
科学研究应用
1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been found to exhibit antimicrobial activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
分子式 |
C19H21ClN2 |
|---|---|
分子量 |
312.8 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]-2-pentylbenzimidazole |
InChI |
InChI=1S/C19H21ClN2/c1-2-3-4-9-19-21-17-7-5-6-8-18(17)22(19)14-15-10-12-16(20)13-11-15/h5-8,10-13H,2-4,9,14H2,1H3 |
InChI 键 |
HUFHKIFVHVVCRY-UHFFFAOYSA-N |
SMILES |
CCCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
规范 SMILES |
CCCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B229506.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229510.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B229511.png)

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B229516.png)
![1-(2-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229518.png)



![1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzoyl)piperazine](/img/structure/B229524.png)


![4-{[2,4-Dioxo-5-(phenylamino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B229531.png)
![4-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B229534.png)